molecular formula C10H11BrN2O B8167050 5-Bromo-N-cyclopropyl-2-methylnicotinamide

5-Bromo-N-cyclopropyl-2-methylnicotinamide

Cat. No.: B8167050
M. Wt: 255.11 g/mol
InChI Key: LJOLWUNJXDIOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopropyl-2-methylnicotinamide is a chemical compound with the molecular formula C10H11BrN2O. It belongs to the class of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a cyclopropyl group attached to the nitrogen atom, and a methyl group at the 2-position of the nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-methylnicotinamide typically involves the following steps:

    Bromination: The starting material, 2-methylnicotinamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropyl group. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the cyclopropyl group or the nicotinamide moiety.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH, K2CO3) in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted nicotinamides.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: Used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in nicotinamide metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes. It may also interact with cellular receptors or signaling pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylnicotinamide: Similar structure but lacks the cyclopropyl group.

    5-Bromo-N-cyclopropylnicotinamide: Similar structure but lacks the methyl group at the 2-position.

    N-Cyclopropyl-2-methylnicotinamide: Similar structure but lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-N-cyclopropyl-2-methylnicotinamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-9(4-7(11)5-12-6)10(14)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOLWUNJXDIOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.